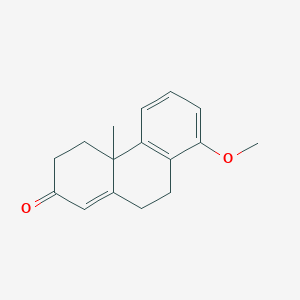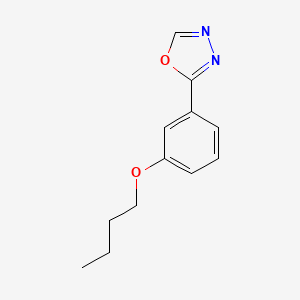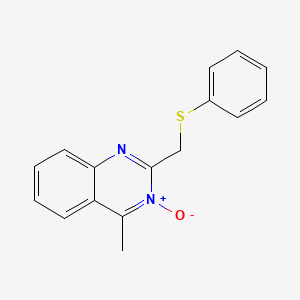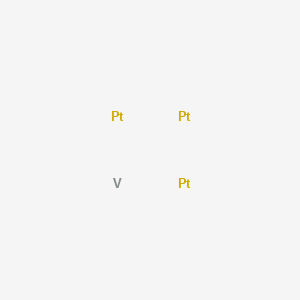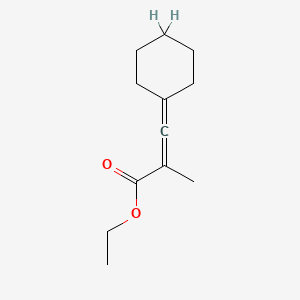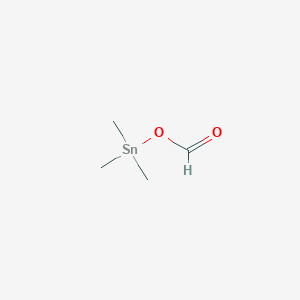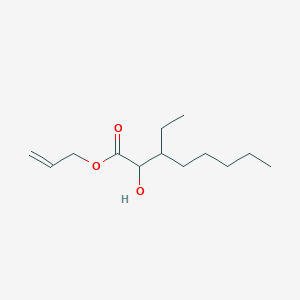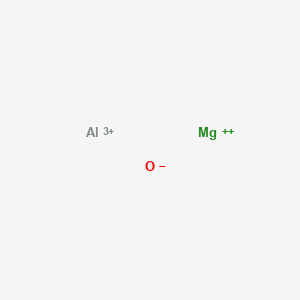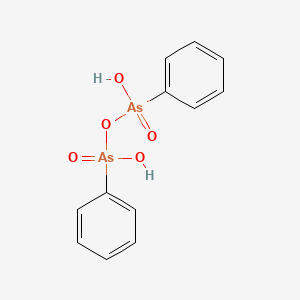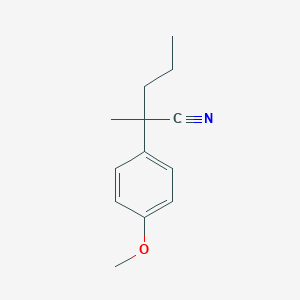![molecular formula C10H12O3 B14725734 [(2R,4S)-2-Phenyl-1,3-dioxolan-4-yl]methanol CAS No. 5947-21-7](/img/structure/B14725734.png)
[(2R,4S)-2-Phenyl-1,3-dioxolan-4-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,4S)-2-Phenyl-1,3-dioxolan-4-yl]methanol is a chiral compound with significant importance in organic chemistry. It features a dioxolane ring, which is a five-membered ring containing two oxygen atoms, and a phenyl group attached to the second carbon of the ring. The compound’s chirality arises from the presence of stereogenic centers at the 2nd and 4th positions of the dioxolane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,4S)-2-Phenyl-1,3-dioxolan-4-yl]methanol typically involves the reaction of benzaldehyde with glycerol in the presence of an acid catalyst to form the dioxolane ring. The reaction conditions often include:
Catalyst: Acidic catalysts such as p-toluenesulfonic acid.
Solvent: Solvents like toluene or dichloromethane.
Temperature: Reactions are usually carried out at elevated temperatures, around 80-100°C.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and automated systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
[(2R,4S)-2-Phenyl-1,3-dioxolan-4-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) are commonly used.
Reduction: Reagents such as LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride) are employed.
Substitution: Reagents like SOCl₂ (Thionyl chloride) or PBr₃ (Phosphorus tribromide) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
[(2R,4S)-2-Phenyl-1,3-dioxolan-4-yl]methanol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a precursor in the manufacture of various industrial products.
Mechanism of Action
The mechanism by which [(2R,4S)-2-Phenyl-1,3-dioxolan-4-yl]methanol exerts its effects involves its interaction with specific molecular targets. The compound’s hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The dioxolane ring and phenyl group contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
[(2R,4S)-2-Phenyl-1,3-dioxolan-4-yl]methanol can be compared with other similar compounds, such as:
[(2R,4S)-2-Phenyl-1,3-dioxan-4-yl]methanol: Similar structure but with a six-membered dioxane ring.
[(2R)-2-Methyl-3-phenyl-2-(trimethylsilyl)-1-propanol]: Contains a trimethylsilyl group instead of the dioxolane ring.
[(1S,2R)-2-(Dibenzylamino)-1-phenyl-1-propanol]: Features a dibenzylamino group and lacks the dioxolane ring.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the dioxolane ring, which imparts distinct chemical and physical properties.
Properties
CAS No. |
5947-21-7 |
|---|---|
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
[(2R,4S)-2-phenyl-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C10H12O3/c11-6-9-7-12-10(13-9)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/t9-,10+/m0/s1 |
InChI Key |
AUDDNHGBAJNKEH-VHSXEESVSA-N |
Isomeric SMILES |
C1[C@@H](O[C@@H](O1)C2=CC=CC=C2)CO |
Canonical SMILES |
C1C(OC(O1)C2=CC=CC=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


